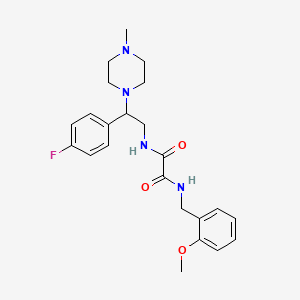

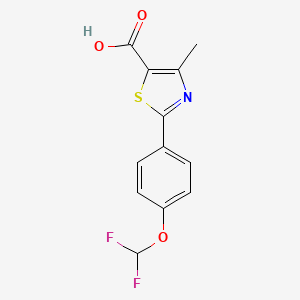

N-(2,4-二氟苯基)-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical entity that appears to be related to various acetamide derivatives synthesized for different purposes, such as biological activity or material properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar acetamide compounds.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the reaction of aniline derivatives with acyl chlorides or the use of amino acids to introduce different substituents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran as the solvent . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . These techniques provide detailed information about the molecular framework, including the positions of substituents and the overall geometry of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The reactivity of such compounds is often explored to develop new materials or to study their biological activities. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, demonstrating the ability of acetamide derivatives to act as reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of halogen atoms, as seen in the compounds discussed, can affect the compound's polarity and reactivity . The specific properties of N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would need to be determined experimentally, but it is likely that the difluorophenyl and dihydropyrimidinyl groups would confer unique characteristics to the compound.

科学研究应用

抗菌特性

- 类似于 N-(2,4-二氟苯基)-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺的化合物已被合成并评估了其抗菌活性。研究表明,对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)具有中等至良好的活性 (Desai 等,2008)。类似的噻吩并嘧啶连接的罗丹明衍生物已显示出对多种细菌(包括大肠杆菌和枯草芽孢杆菌)具有有效的抗菌特性 (Kerru 等,2019)。

抗惊厥潜力

- 某些 N-(2,4-二氟苯基)-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺的衍生物已被研究其抗惊厥特性。探索了 4,6-二甲基-2-硫代嘧啶的 S-乙酰胺衍生物的合成,以获得潜在的抗惊厥作用,在大鼠戊四唑诱发的癫痫模型中显示出中等活性 (Severina 等,2020)。

晶体结构分析

- 已对类似化合物的晶体结构进行研究,提供了对分子构型和分子间相互作用的见解,这对于理解药物的作用机制至关重要 (Boechat 等,2011)。

光聚合和涂层应用

- 已对 N-(2,4-二氟苯基)-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺的衍生物在光聚合领域进行了研究。例如,探索了使用硫代黄嘌呤连接的多面低聚倍半硅氧烷 (POSS) 纳米光引发剂在空气气氛中制备杂化网络 (Batibay 等,2020)。

磁共振光谱和成像

- 已合成结构类似于 N-(2,4-二氟苯基)-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺的同型半胱氨酸的氟化衍生物,用于潜在的 19F 磁共振光谱和成像,证明了该化合物在诊断成像中的适用性 (Chubarov 等,2011)。

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2S/c19-12-6-7-14(13(20)8-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZKHKZWQQPLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)